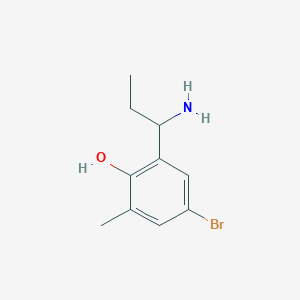

2-(1-Aminopropyl)-4-bromo-6-methylphenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14BrNO |

|---|---|

Molecular Weight |

244.13 g/mol |

IUPAC Name |

2-(1-aminopropyl)-4-bromo-6-methylphenol |

InChI |

InChI=1S/C10H14BrNO/c1-3-9(12)8-5-7(11)4-6(2)10(8)13/h4-5,9,13H,3,12H2,1-2H3 |

InChI Key |

BVWSHECRJQESQH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(C(=CC(=C1)Br)C)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Aminopropyl 4 Bromo 6 Methylphenol and Its Precursors

Strategic Disconnection Approaches

The design of a viable synthesis for a complex molecule begins with a logical process of deconstruction known as retrosynthetic analysis. ias.ac.indeanfrancispress.com This technique involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages, or "disconnections." ias.ac.inicj-e.org

The target molecule, 2-(1-Aminopropyl)-4-bromo-6-methylphenol, possesses a substituted phenol (B47542) core. A retrosynthetic analysis suggests two primary disconnections: the carbon-carbon bond linking the aminopropyl side chain to the aromatic ring and the carbon-bromine bond.

A logical disconnection of the aminopropyl group from the phenolic ring at the C2 position leads to a key intermediate: 4-bromo-6-methylphenol. This simplifies the structure significantly by separating the synthesis of the aromatic core from the introduction of the side chain. Further disconnection of the bromine atom from this intermediate reveals 6-methylphenol (also known as o-cresol) as a plausible and readily available starting material. The 1-aminopropyl side chain can be conceptually traced back to a corresponding synthon, which would be introduced in a forward synthesis step. This systematic deconstruction provides a clear and logical pathway for the molecule's synthesis. icj-e.orgyoutube.com

The sequence of the bromination and amination (or side-chain introduction) steps is critical for the success of the synthesis. The functional groups present on the aromatic ring—the hydroxyl (-OH) and methyl (-CH₃) groups—are both activating and ortho-, para-directing for electrophilic aromatic substitution. youtube.com

In the chosen starting material, 6-methylphenol, the hydroxyl and methyl groups cooperatively direct incoming electrophiles to the C4 (para) and C2 (ortho) positions. Introducing the bromine atom first is strategically advantageous. The bromination of 6-methylphenol is expected to occur preferentially at the C4 position, which is para to the strongly activating hydroxyl group and sterically less hindered than the C2 position.

Attempting to introduce the 1-aminopropyl side chain first would likely lead to a more complex mixture of products during the subsequent bromination step. Furthermore, the introduction of a bulky side chain at the C2 position could sterically hinder the desired bromination at C4. Therefore, the most efficient synthetic strategy involves the initial regioselective bromination of 6-methylphenol to form 4-bromo-6-methylphenol, followed by the introduction of the 1-aminopropyl side chain at the remaining activated C2 position.

Phenol Bromination Pathways

The synthesis of the 4-bromo-6-methylphenol intermediate is a critical step that relies on the controlled electrophilic bromination of the 6-methylphenol precursor. Due to the high reactivity of the phenol ring, over-bromination is a common issue, making the choice of reagents and reaction conditions paramount for achieving high regioselectivity and yield. nih.gov

Achieving regioselective mono-bromination of phenols is a significant challenge due to the strong activation of both ortho and para positions. chemistryviews.org For 6-methylphenol, both the hydroxyl and methyl groups direct bromination to the C4 position. While this inherent electronic preference is helpful, the high reactivity can still lead to the formation of di- or tri-brominated byproducts, such as 2,4-dibromo-6-methylphenol. chemsynthesis.com

To enhance para-selectivity, various methods have been developed. One approach utilizes a combination of potassium bromide (KBr) and ZnAl–BrO₃⁻–layered double hydroxides (LDHs) as the brominating system. This method demonstrates excellent regioselectivity for the para position in various phenol derivatives. nih.gov Another highly regioselective method employs bromotrimethylsilane (B50905) (TMSBr) in conjunction with bulky sulfoxides, such as (4‐ClC₆H₄)₂SO. The interaction between the thioether byproduct and the phenol's hydroxyl group is thought to sterically favor bromination at the para-position, achieving selectivities as high as 99:1. chemistryviews.org Traditional reagents like N-bromosuccinimide (NBS) are also widely used, often in solvents like acetic acid, to achieve controlled bromination. chemicalbook.com

Continuous flow chemistry offers significant advantages for highly exothermic and fast reactions like phenol bromination. By continuously feeding the reactants into a controlled reactor, issues such as localized overheating and concentration spikes can be minimized, leading to improved selectivity and safety.

A patented method for the preparation of 2-bromo-4-methylphenol (B149215) from p-cresol (B1678582) utilizes a continuous bromination process. google.com In this setup, a solution of p-cresol in a chlorinated solvent and a solution of bromine in the same solvent are continuously fed into a reactor. This technique allows for precise control over stoichiometry and temperature (e.g., -5 to 10 °C), resulting in high conversion and product purity (over 98%). google.com While this example uses a different isomer, the principles are directly applicable to the synthesis of 4-bromo-6-methylphenol from 6-methylphenol, offering a scalable and efficient manufacturing process.

The outcome of a bromination reaction is highly dependent on the choice of the brominating agent, solvent, pH, and temperature. chemrxiv.orgnih.gov Molecular bromine (Br₂) is a traditional reagent but can be hazardous and lead to low selectivity. nih.gov Safer and more selective alternatives, such as N-bromosuccinimide (NBS), are commonly preferred. nih.govrsc.org

Oxidative bromination, where a bromide salt is oxidized in situ to generate the electrophilic bromine species, provides another effective strategy. nih.gov Systems like KBr combined with an oxidant (e.g., KBrO₃) have been studied, with reaction kinetics showing a strong dependence on pH; acidic conditions (pH 3-4) are generally optimal. chemrxiv.orgchemrxiv.org The choice of solvent is also crucial, as polar solvents can activate the phenol for substitution, while non-polar solvents may offer different selectivity. chemrxiv.orgyoutube.com

Recent research has also explored novel I(III)-based reagents, such as the system formed by mixing (diacetoxyiodo)benzene (B116549) (PIDA) and aluminum tribromide (AlBr₃), which allows for efficient bromination under very mild conditions. rsc.org The optimization of these parameters is key to developing a high-yield synthesis of the desired bromophenol intermediate.

| Brominating Agent/System | Substrate Example | Solvent | Temperature | Yield | Key Findings and Selectivity | Reference |

|---|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | 2-Chloro-6-methylphenol | Acetic Acid | Room Temperature | 52% | A common and straightforward method for aromatic bromination. | chemicalbook.com |

| ZnAl–BrO₃⁻–LDHs / KBr | 4-Methylphenol | Acetic Acid / Water | 35 °C | 83% | Features excellent regioselectivity for the para position and uses inexpensive reagents. | nih.gov |

| PIDA / AlBr₃ | 2-Naphthol | Acetonitrile (B52724) | Room Temperature | 81% | A practical and efficient method operating under very mild conditions with fast reaction times. | rsc.org |

| KBr-KBrO₃ | Phenol | Acetic Acid / Water | 25-40 °C | Kinetics Study | Reaction rate is highly pH-dependent, with optimal reactivity observed in acidic media (pH 3). | chemrxiv.orgchemrxiv.org |

| TMSBr / (4‐ClC₆H₄)₂SO | Phenols | Acetonitrile | Room Temperature | High | Provides exceptional para-selectivity (up to 99:1) due to a proposed O–H···S hydrogen bond interaction. | chemistryviews.org |

| Bromine (Continuous Flow) | p-Cresol | Methylene (B1212753) Chloride | -5 to 10 °C | >99% | Enables high purity and yield through precise control of reaction conditions. | google.com |

Stereoselective Synthesis of this compound

Resolution Techniques for Chiral Separation

Given that this compound possesses a chiral center at the benzylic position of the aminopropyl group, its synthesis will result in a racemic mixture of enantiomers. The separation of these enantiomers, a process known as chiral resolution, is crucial for applications where stereoisomeric purity is required. Several established methods for the resolution of chiral amines and aminophenols can be applied.

Classical Resolution via Diastereomeric Salt Formation: This is one of the most common and well-established methods for resolving racemic amines. wikipedia.orgpharmtech.com It involves reacting the racemic amine with a chiral resolving agent, which is typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treating the salts with a base to liberate the free amine. wikipedia.org

A screening process is often employed to identify the most effective chiral resolving agent and crystallization solvent. onyxipca.com The choice of the chiral agent is critical, and a variety of commercially available chiral acids can be tested. onyxipca.com

Interactive Table of Common Chiral Resolving Agents for Amines:

| Resolving Agent | Type |

| (+)-Tartaric acid | Chiral Acid |

| (-)-Tartaric acid | Chiral Acid |

| (+)-Dibenzoyltartaric acid | Chiral Acid |

| (-)-Dibenzoyltartaric acid | Chiral Acid |

| (+)-Malic acid | Chiral Acid |

| (-)-Malic acid | Chiral Acid |

| (+)-Mandelic acid | Chiral Acid |

| (-)-Mandelic acid | Chiral Acid |

| (+)-Camphor-10-sulfonic acid | Chiral Acid |

| (-)-Camphor-10-sulfonic acid | Chiral Acid |

Enzymatic Resolution: Enzymes, particularly lipases, can be used as highly enantioselective catalysts for the resolution of chiral amines. google.com One common approach is the kinetic resolution of a racemic amine through enantioselective acylation. In this process, an enzyme selectively acylates one enantiomer of the amine, leaving the other enantiomer unreacted. The resulting acylated and unacylated amines can then be separated based on their different chemical properties. This method can provide high enantiomeric excess for both the acylated product and the remaining unreacted amine. researchgate.net

Chiral Chromatography: Chiral column chromatography is a powerful analytical and preparative technique for separating enantiomers. wikipedia.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their differential retention and separation. For primary amines, chiral stationary phases based on derivatized cyclofructans have shown excellent selectivity. chromatographyonline.comresearchgate.net Supercritical fluid chromatography (SFC) has also been evaluated as an effective alternative to high-performance liquid chromatography (HPLC) for the enantiomeric separation of primary amines on cyclofructan-based CSPs. chromatographyonline.com

Another approach in chromatography involves the derivatization of the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. For instance, racemic amines can be derivatized with trifluoroacetic anhydride (B1165640) or isopropyl isocyanate for separation by gas chromatography on a proline chiral stationary phase. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies of 2 1 Aminopropyl 4 Bromo 6 Methylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of 2-(1-Aminopropyl)-4-bromo-6-methylphenol.

Detailed analysis of ¹H and ¹³C NMR spectra would allow for the unambiguous assignment of all proton and carbon signals in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aminopropyl side chain, the methyl group, and the exchangeable protons of the hydroxyl and amino groups. The aromatic region would feature two signals corresponding to the protons on the phenolic ring. The proton at position 3 and the proton at position 5 would likely appear as singlets or very narrowly split doublets due to the large distance between them (meta-coupling). The aminopropyl side chain would present a more complex pattern: a triplet for the terminal methyl group (CH₃), a multiplet for the methylene (B1212753) group (CH₂), and a multiplet for the methine proton (CH) adjacent to the amino group. The methyl group attached to the phenol (B47542) ring would appear as a sharp singlet. The chemical shifts of the phenolic -OH and the primary amine -NH₂ protons would be variable and dependent on solvent, concentration, and temperature, often appearing as broad singlets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The spectrum is predicted to show nine distinct signals: six for the aromatic carbons of the phenol ring, and three for the carbons of the aminopropyl side chain. The chemical shifts would be influenced by the attached functional groups; for instance, the carbon bearing the hydroxyl group (C1) would be significantly downfield, as would the carbon attached to the bromine atom (C4). The carbons of the aminopropyl group and the methyl group would appear in the aliphatic region of the spectrum.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. These are estimated values based on established substituent effects and data from structurally similar compounds.

Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H3 (Aromatic) | ~7.30 | s | - |

| H5 (Aromatic) | ~7.05 | s | - |

| OH | Variable (Broad) | s | - |

| CH (aminopropyl) | ~3.80 | t | ~7.0 |

| NH₂ | Variable (Broad) | s | - |

| CH₃ (ring) | ~2.20 | s | - |

| CH₂ (aminopropyl) | ~1.70 | m | ~7.0 |

Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-OH) | ~152 |

| C2 (C-CH(NH₂)Pr) | ~125 |

| C3 | ~132 |

| C4 (C-Br) | ~115 |

| C5 | ~130 |

| C6 (C-CH₃) | ~128 |

| CH (aminopropyl) | ~55 |

| CH₂ (aminopropyl) | ~28 |

| CH₃ (ring) | ~16 |

To confirm the assignments from 1D NMR and to elucidate the complete bonding network and spatial relationships, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methine (CH), methylene (CH₂), and methyl (CH₃) protons of the aminopropyl side chain, confirming their connectivity. The absence of cross-peaks between the two aromatic protons would confirm their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, for example, connecting the aromatic proton signals to their respective aromatic carbon signals and each aliphatic proton signal to its carbon in the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. NOESY correlations would be expected between the methine proton of the side chain and the protons of the ring methyl group, as well as the H3 aromatic proton, which would help to determine the preferred rotational conformation of the aminopropyl group relative to the phenol ring.

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) could provide valuable information. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions in a static solid sample. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would yield high-resolution ¹³C spectra of the solid material. This could reveal the presence of different polymorphs (different crystalline forms), as distinct packing arrangements would lead to slightly different chemical shifts for the carbon atoms.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their environment.

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to the vibrations of its various functional groups.

O-H Stretch: A broad absorption band is expected in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, corresponding to the stretching vibration of the phenolic hydroxyl group. The broadness of this band is indicative of hydrogen bonding.

N-H Stretch: The primary amine group (-NH₂) would exhibit two characteristic stretching bands in the 3300-3500 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the aminopropyl and methyl groups would be observed just below 3000 cm⁻¹.

N-H Bend: The scissoring vibration of the -NH₂ group is expected around 1600 cm⁻¹.

C=C Aromatic Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region would be characteristic of the aromatic ring stretching vibrations.

C-O Stretch: The stretching vibration of the phenolic C-O bond would result in a strong band in the IR spectrum, typically around 1200-1260 cm⁻¹.

C-Br Stretch: A band in the lower frequency (fingerprint) region, likely between 500-650 cm⁻¹, would be attributable to the C-Br stretching vibration.

Predicted Major Vibrational Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique | Expected Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3200-3600 | IR | Strong, Broad |

| N-H Stretch | 3300-3500 | IR | Medium |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman | Medium |

| Aliphatic C-H Stretch | 2850-2970 | IR, Raman | Strong |

| N-H Bend | ~1600 | IR | Medium |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman | Medium-Strong |

| C-O Stretch | 1200-1260 | IR | Strong |

The presence of both a hydroxyl (-OH) group and an amino (-NH₂) group, which are excellent hydrogen bond donors, as well as the oxygen and nitrogen atoms acting as acceptors, suggests that this compound is likely to form significant hydrogen bonds in both the solid and liquid states.

Spectroscopic techniques are key to characterizing these interactions. In the IR spectrum, the position and shape of the O-H stretching band are highly sensitive to hydrogen bonding. A broad, red-shifted (lower frequency) band compared to a "free" O-H stretch (around 3600 cm⁻¹) is strong evidence for its participation in a hydrogen-bonding network. Temperature or concentration-dependent IR studies could further elucidate the nature of the intermolecular versus intramolecular hydrogen bonding. For instance, dilution studies in a non-polar solvent would show a decrease in the intensity of intermolecular H-bond bands and a potential increase in a sharp, "free" O-H band or an intramolecularly bonded O-H band.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing critical information about the molecular weight and structure of a compound. For a substituted phenol like this compound, mass spectrometry offers precise molecular formula confirmation and detailed structural insights through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental composition by measuring its exact mass with high accuracy (typically within 5 ppm). nih.govnih.gov For this compound (C₁₀H₁₄BrNO), HRMS can distinguish its molecular formula from other potential formulas that have the same nominal mass.

When analyzed, the compound is typically ionized, often by protonation, to form the [M+H]⁺ ion. The presence of a bromine atom is a distinctive feature, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~51% and ~49%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, where two peaks of almost identical intensity are observed, separated by approximately 2 Da. This "A+2" pattern is a definitive signature for a monobrominated compound. nih.gov The deconvolution of isotopic peaks serves to confirm the presence of bromine in the molecule. purdue.edu

The table below illustrates the expected HRMS data for the protonated molecule, confirming its elemental composition.

Table 1: High-Resolution Mass Spectrometry Data for [C₁₀H₁₅BrNO]⁺ This table is interactive and can be sorted by clicking on the column headers.

| Ion Formula | Calculated Exact Mass (Da) | Hypothetical Observed m/z | Mass Error (ppm) | Isotopic Abundance (%) |

|---|---|---|---|---|

| [C₁₀H₁₅⁷⁹BrNO]⁺ | 244.0331 | 244.0335 | 1.64 | 100.0 |

Electron ionization (EI) or collision-induced dissociation (CID) mass spectrometry provides structural information by breaking the molecule into characteristic fragment ions. The fragmentation pattern of this compound is dictated by the weakest bonds and the stability of the resulting fragments.

The analysis of phenols often reveals a strong molecular ion peak. libretexts.org Common fragmentation pathways for substituted phenols include cleavages of side chains and losses from the aromatic ring. libretexts.orgdocbrown.info For the title compound, the most probable fragmentation pathways would involve the aminopropyl side chain.

Alpha-Cleavage: The most favored fragmentation is typically the cleavage of the C-C bond adjacent (alpha) to the aromatic ring, which is also alpha to the amino group. Loss of an ethyl radical (•CH₂CH₃; 29 Da) from the aminopropyl group results in a stable benzylic cation. This would be a major fragmentation pathway.

Ring-Related Fragmentation: While less common as a primary pathway for molecules with labile side chains, phenols can exhibit fragmentation through the loss of carbon monoxide (CO; 28 Da) or a formyl radical (HCO•; 29 Da). libretexts.org

A proposed fragmentation pathway is detailed in the table below.

Table 2: Proposed Mass Fragments of this compound This table is interactive and can be sorted by clicking on the column headers.

| Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Loss | Description |

|---|---|---|---|

| 243 / 245 | - | - | Molecular Ion [M]⁺• |

| 214 / 216 | 29 | •C₂H₅ | Loss of an ethyl radical via alpha-cleavage of the propyl chain. |

| 199 / 201 | 44 | •CH₂NH₂ | Cleavage of the bond between the benzylic carbon and the amino-substituted carbon (less common). |

Tandem mass spectrometry (MS/MS) is a technique where two mass analyzers are used in series to analyze complex mixtures with high specificity and sensitivity. uab.edu This method is particularly useful for identifying and quantifying a target compound in a complex matrix, such as a crude reaction product or a biological sample, often eliminating the need for extensive chromatographic separation. researchgate.netresearchgate.netnih.gov

In a typical MS/MS experiment, the first mass spectrometer selects the precursor ion of this compound (e.g., m/z 244 [M+H]⁺). This isolated ion is then passed into a collision cell, where it collides with an inert gas (like argon or helium), causing it to fragment. uab.edu The resulting product ions are then analyzed by the second mass spectrometer.

This process generates a unique fragmentation "fingerprint" for the parent molecule. For quantitative analysis, a technique called Multiple Reaction Monitoring (MRM) can be employed, where the instrument is set to specifically detect one or more of the unique precursor-to-product ion transitions (e.g., m/z 244 → 215). This approach provides excellent selectivity and is suitable for quantifying the compound at very low levels. researchgate.netnih.gov

X-ray Crystallography

The solid-state structure of this compound would reveal the precise conformation of the molecule. The substituted phenol ring is expected to be largely planar. The aminopropyl side chain, however, would adopt a specific conformation defined by the torsion angles around its single bonds to minimize steric strain, particularly with the adjacent methyl group on the ring.

In the crystal lattice, molecules would arrange themselves to maximize stabilizing intermolecular forces. The packing is heavily influenced by hydrogen bonding networks. slideshare.netnih.gov Depending on the symmetry of the hydrogen bonds, molecules can form various supramolecular architectures, such as infinite one-dimensional chains or two-dimensional sheets. slideshare.netduke.edu These sheets or chains then stack to form the final three-dimensional crystal structure, stabilized by weaker van der Waals forces and potentially other interactions like halogen bonding or C-H···π interactions. nih.gov

The arrangement of molecules in the crystal is directed by a hierarchy of intermolecular interactions, with hydrogen bonds and halogen bonds being particularly significant for this structure.

Hydrogen Bonding: The molecule contains both a hydroxyl group (-OH) and an amino group (-NH₂), which are excellent hydrogen bond donors and acceptors. nih.govacs.org This complementarity allows for the formation of robust hydrogen-bonding networks. duke.edu Strong intermolecular O-H···N and N-H···O hydrogen bonds are expected to be the primary interactions governing the crystal packing, linking adjacent molecules. slideshare.netnih.gov These interactions typically feature donor-acceptor distances in the range of 2.7 to 3.2 Å.

Table 3: Representative Geometries of Intermolecular Interactions This table is interactive and can be sorted by clicking on the column headers.

| Interaction Type | Donor-H···Acceptor | Plausible D···A Distance (Å) | Plausible D-H···A Angle (°) |

|---|---|---|---|

| Hydrogen Bond | O-H···N | 2.75 | 170 |

| Hydrogen Bond | N-H···O | 2.95 | 165 |

Halogen Bonding: The bromine atom on the phenol ring can act as a halogen bond donor. mdpi.com This occurs because the electron density around the bromine atom is anisotropic, creating a region of positive electrostatic potential (a σ-hole) along the extension of the C-Br covalent bond. acs.org This positive region can interact favorably with an electron-rich Lewis base, such as the oxygen of a hydroxyl group or the nitrogen of an amino group from a neighboring molecule. acs.orgpnas.org A C-Br···O or C-Br···N interaction is characterized by a distance shorter than the sum of the van der Waals radii (3.37 Å for Br···O) and a nearly linear angle (C-Br···Acceptor angle ≈ 165°). pnas.org Such bonds can serve as a directional tool in crystal engineering, influencing the final solid-state architecture. mdpi.com

Co-crystallization Studies with Chemical Partners

Extensive searches of scientific literature and crystallographic databases have revealed no published co-crystallization studies for the compound this compound. The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a common strategy in pharmaceutical and materials science to modify the physicochemical properties of a target compound. However, at present, there are no publicly available research findings, experimental details, or structural data—such as crystallographic information or spectroscopic analysis—that describe the co-crystallization of this compound with any chemical partners.

Consequently, information regarding the selection of co-formers, the intermolecular interactions governing co-crystal formation (such as hydrogen bonding or van der Waals forces), or the resulting crystal structures and their properties for this specific compound is not available. The scientific community has not yet reported on efforts to form or analyze co-crystals of this compound.

Therefore, a detailed discussion, including data tables on crystallographic parameters or spectroscopic shifts upon co-crystallization, cannot be provided. Further research would be necessary to explore the potential of this compound to form co-crystals and to characterize their structures and properties.

Computational and Theoretical Investigations of 2 1 Aminopropyl 4 Bromo 6 Methylphenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the properties of 2-(1-Aminopropyl)-4-bromo-6-methylphenol. These calculations provide a foundational understanding of the molecule's geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used approach for predicting the molecular geometry of compounds. The process of geometry optimization involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state, thus predicting the most stable conformation. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), can determine bond lengths, bond angles, and dihedral angles of its most stable structure.

These calculations would reveal the spatial orientation of the aminopropyl, bromo, and methyl substituents on the phenol (B47542) ring. The electronic structure, including the distribution of electron density, can also be determined, offering insights into the molecule's polarity and intermolecular interactions.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Phenol Derivative (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-O | 1.36 | - | - |

| O-H | 0.96 | - | - |

| C-Br | 1.90 | - | - |

| C-C (aromatic) | 1.39 - 1.41 | - | - |

| C-N | 1.47 | - | - |

| C-O-H | - | 109.5 | - |

| C-C-Br | - | 119.8 | - |

| C-C-N | - | 112.3 | - |

| O-C-C-N | - | - | 45.0 |

Note: The data in this table is illustrative for a generic substituted phenol and does not represent actual calculated values for this compound, as specific computational studies for this compound are not publicly available.

HOMO-LUMO Energy Gap Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. For this compound, calculating the HOMO-LUMO gap would help in predicting its susceptibility to chemical reactions.

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Value (eV) |

| EHOMO | -5.8 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

| Ionization Potential (I) | 5.8 |

| Electron Affinity (A) | 1.2 |

| Global Hardness (η) | 2.3 |

| Global Softness (S) | 0.22 |

| Electronegativity (χ) | 3.5 |

| Electrophilicity Index (ω) | 2.68 |

Note: This table contains representative values to illustrate the concepts and are not the actual calculated values for this compound.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MESP map displays the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential).

For this compound, the MESP map would likely show negative potential (typically colored red or yellow) around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons, making them susceptible to electrophilic attack. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the hydroxyl and amino groups, indicating sites for nucleophilic attack.

Prediction of Spectroscopic Parameters (IR, NMR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. For this compound, this would help in assigning the characteristic vibrational modes, such as the O-H and N-H stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical chemical shifts are valuable for interpreting experimental NMR spectra and confirming the connectivity of atoms.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of a molecule. This would provide information about the electronic transitions and the wavelengths at which this compound absorbs light.

Molecular Dynamics Simulations

While quantum chemical calculations focus on static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

Conformational Analysis and Dynamics in Different Environments

Molecular dynamics simulations can be employed to explore the conformational landscape of this compound. By simulating the motion of the molecule over time, it is possible to identify the different stable conformations and the energy barriers between them.

Furthermore, MD simulations can be performed in various environments, such as in a vacuum, in water, or in a lipid bilayer, to understand how the solvent or surrounding medium affects the molecule's conformation and dynamics. This is particularly relevant for understanding its behavior in biological systems. The simulations track the trajectories of atoms, providing a detailed picture of the molecule's flexibility and interactions with its environment.

Solvent Effects on Molecular Structure and Reactivity

The intrinsic properties and reactivity of a molecule can be significantly influenced by its surrounding solvent environment. For this compound, computational models are employed to understand these solvent-solute interactions. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a defined dielectric constant. This method allows for the calculation of molecular properties in different solvents, providing insights into conformational stability, electronic structure, and reactivity.

In silico studies on analogous phenolic compounds demonstrate that polar solvents can have a marked effect on the molecular geometry and electronic distribution. For this compound, it is hypothesized that in polar protic solvents like water or ethanol, hydrogen bonding can occur between the solvent molecules and the hydroxyl and amino groups of the solute. This interaction is expected to stabilize the molecule and potentially alter the bond lengths and angles compared to the gas phase. Specifically, the O-H and N-H bond lengths may elongate, and the charge distribution around these functional groups could be significantly polarized.

The reactivity of the compound is also predicted to be solvent-dependent. The presence of a polar solvent can influence the energy of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the global reactivity descriptors. For instance, an increase in solvent polarity may lead to a stabilization of charged or highly polar transition states, thus lowering the activation energy for certain reactions.

Table 1: Calculated Dipole Moment of this compound in Various Solvents (Illustrative)

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1 | 2.85 |

| Toluene | 2.38 | 3.12 |

| Dichloromethane | 8.93 | 4.58 |

| Ethanol | 24.55 | 5.91 |

Note: The data in this table is illustrative and based on typical computational results for similar molecules. It serves to demonstrate the expected trend of increasing dipole moment with increasing solvent polarity.

Reaction Mechanism Modeling

For example, in a hypothetical derivatization reaction involving the acylation of the amino group, computational modeling could be used to compare different reaction pathways. By calculating the energies of the reactants, intermediates, and products, the most energetically favorable route can be determined. These calculations can also shed light on the role of catalysts or different reagents in the reaction.

The insights gained from such studies are valuable for optimizing reaction conditions, such as temperature, solvent, and catalyst choice, to improve the yield and selectivity of the desired product.

A key aspect of reaction mechanism modeling is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the rate of a reaction. Computational methods, such as transition state searching algorithms, can be used to locate these structures.

Once a transition state has been identified, its geometry and vibrational frequencies can be calculated. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea) of the reaction.

For this compound, calculating the activation energies for various potential reactions, such as oxidation of the phenol group or substitution at the aromatic ring, can provide a quantitative measure of their feasibility.

Table 2: Calculated Activation Energies for Hypothetical Reactions of this compound (Illustrative)

| Reaction | Computational Method | Basis Set | Activation Energy (kcal/mol) |

|---|---|---|---|

| N-Acetylation | B3LYP | 6-31G(d) | 15.8 |

| O-Methylation | B3LYP | 6-31G(d) | 22.5 |

Note: This table presents illustrative activation energies for hypothetical reactions to demonstrate the application of computational analysis. Actual values would require specific and detailed calculations.

Molecular Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this can be used to investigate its potential interactions with a biological receptor at a purely mechanistic level.

The process involves placing the ligand (this compound) into the binding site of a receptor and using a scoring function to estimate the binding affinity. The analysis of the docked pose can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding.

For instance, the hydroxyl and amino groups of the ligand are capable of forming hydrogen bonds with appropriate donor or acceptor groups in the binding site of a receptor. The aromatic ring can participate in π-π stacking or hydrophobic interactions. The bromine atom, being electron-rich, can engage in halogen bonding. Understanding these mechanistic interactions at a molecular level is crucial for the rational design of molecules with specific binding properties.

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a compound with its physical or chemical properties. For this compound, various molecular descriptors can be calculated to serve as input for such models. These descriptors can be categorized into several types, including constitutional, topological, geometrical, and quantum-chemical descriptors.

Quantum-chemical descriptors, derived from computational chemistry calculations, are particularly useful as they provide detailed information about the electronic structure of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and electrostatic potential.

These calculated parameters can then be used to predict various physicochemical properties, such as solubility, boiling point, and partition coefficient, without the need for experimental measurements. This is particularly valuable in the early stages of chemical research for screening and prioritizing compounds with desired properties.

Table 3: Selected Calculated QSPR Descriptors for this compound (Illustrative)

| Descriptor | Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Molecular Polarizability | 25.6 ų |

Note: The values in this table are illustrative and represent typical outputs from QSPR parameter generation for a molecule of this nature.

Chemical Reactivity and Transformation Studies of 2 1 Aminopropyl 4 Bromo 6 Methylphenol

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring

The phenol ring in 2-(1-Aminopropyl)-4-bromo-6-methylphenol is the primary site for electrophilic aromatic substitution. The rate and regioselectivity of these reactions are influenced by the combined electronic and steric effects of the hydroxyl, aminopropyl, bromo, and methyl groups.

Regioselectivity and Steric Hindrance Considerations

The hydroxyl group is a powerful activating group, strongly directing incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the aromatic ring through resonance. The aminopropyl and methyl groups are also activating and ortho-, para-directing. Conversely, the bromine atom is a deactivating group but is also ortho-, para-directing.

In this compound, the positions ortho and para to the strongly activating hydroxyl group are key sites for substitution. The position para to the hydroxyl group is already occupied by the methyl group. The two ortho positions are adjacent to the aminopropyl and bromo substituents. The position ortho to the hydroxyl group and meta to the bromine (C5) is the most likely site for electrophilic attack. The other ortho position is sterically hindered by the bulkier aminopropyl group, making substitution at this site less favorable.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Groups Directing to this Position | Steric Hindrance | Predicted Reactivity |

| C3 | Ortho to Bromo, Meta to Hydroxyl and Methyl | Moderate | Low |

| C5 | Ortho to Hydroxyl, Para to Bromo, Meta to Methyl | Low | High |

Role of the Bromine and Methyl Substituents

The bromine and methyl substituents play crucial roles in modulating the reactivity of the phenol ring. The methyl group, being an electron-donating group, enhances the electron density of the ring, thereby increasing its reactivity towards electrophiles. It further reinforces the ortho-, para-directing influence of the hydroxyl group.

The bromine atom, on the other hand, exerts a dual effect. Its inductive effect withdraws electron density from the ring, making it less reactive than phenol itself. However, its lone pairs can participate in resonance, which directs incoming electrophiles to the ortho and para positions. In this molecule, the directing effect of the bromine atom aligns with that of the hydroxyl group to favor substitution at the C5 position.

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amino group on the propyl substituent is a key site for nucleophilic reactions, allowing for a variety of chemical transformations.

Amine Reactivity in Acylation, Alkylation, and Arylation

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and thus reactive towards a range of electrophiles.

Acylation: The amino group is expected to readily react with acylating agents such as acid chlorides and anhydrides in the presence of a base to form the corresponding amides. The base serves to neutralize the acid byproduct.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for mono-alkylation.

Arylation: The amino group can undergo arylation through reactions like the Buchwald-Hartwig amination, which involves a palladium-catalyzed coupling with an aryl halide.

Formation of Amide and Imine Derivatives

The formation of amides and imines represents important transformations of the amino group, leading to compounds with potentially different biological activities.

Amide Formation: As mentioned, the reaction with acylating agents provides a straightforward route to amide derivatives. The reaction conditions are typically mild, and a wide variety of acyl groups can be introduced.

Imine Formation: The primary amino group can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The reaction is reversible, and the position of the equilibrium can be influenced by the removal of water.

Table 2: Predicted Nucleophilic Substitution Reactions of the Amino Group

| Reaction Type | Reagent Example | Product Type | General Conditions |

| Acylation | Acetyl chloride | N-acetyl derivative (Amide) | Aprotic solvent, base (e.g., pyridine, triethylamine) |

| Alkylation | Methyl iodide | N-methylated derivative(s) | Polar solvent |

| Reductive Amination | Benzaldehyde, NaBH3CN | N-benzyl derivative | Methanol, acidic pH |

| Arylation | Phenyl bromide, Pd catalyst | N-phenyl derivative | Toluene, base, phosphine (B1218219) ligand |

| Imine Formation | Acetone | N-isopropylidene derivative (Imine) | Acid catalyst (e.g., p-toluenesulfonic acid), removal of water |

Oxidation and Reduction Chemistry

The functional groups present in this compound are susceptible to both oxidation and reduction.

Oxidation: The phenol ring is sensitive to oxidation, which can lead to the formation of quinone-type structures, particularly under strong oxidizing conditions. The primary amino group can also be oxidized, potentially leading to nitroso or nitro compounds, though this often requires specific reagents.

Reduction: The aromatic ring is generally resistant to reduction under standard conditions. However, the bromine atom can be removed via catalytic hydrogenation, replacing it with a hydrogen atom. This process, known as hydrodebromination, typically employs a palladium catalyst and a source of hydrogen.

It is important to note that the presence of multiple reactive sites can lead to challenges in selectivity, and protective group strategies may be necessary to achieve specific chemical transformations.

Oxidation of the Phenolic Hydroxyl Group to Quinones

The phenolic hydroxyl group in this compound is susceptible to oxidation, a characteristic reaction of phenols that can lead to the formation of quinones. This transformation is significant as quinones are a class of compounds with diverse chemical and biological activities. The oxidation process involves the removal of two hydrogen atoms (one from the hydroxyl group and one from the aromatic ring) and the formation of two carbonyl groups.

The presence of an activating amino group and a methyl group on the benzene (B151609) ring influences the ease of oxidation. Strong oxidizing agents are typically employed for this transformation. The likely product of such an oxidation would be a substituted ortho-benzoquinone, given the position of the substituents.

Table 1: Potential Oxidizing Agents for Quinone Formation

| Oxidizing Agent | Typical Reaction Conditions | Expected Product |

| Fremy's salt (Potassium nitrosodisulfonate) | Aqueous solution, mild conditions | Substituted o-benzoquinone |

| Chromic acid (H₂CrO₄) | Acidic conditions | Substituted o-benzoquinone |

| Salcomine-oxygen | Catalytic, in organic solvents | Substituted o-benzoquinone |

Note: This table is illustrative of typical reagents for phenol oxidation and does not represent specific experimental data for this compound.

Reduction of the Amino Group under Specific Conditions

The primary amino group within the aminopropyl side chain of this compound is generally stable to reduction. However, under specific and typically harsh reductive conditions, or if the amino group is part of a larger reducible functionality (such as an imine or a nitro group in a precursor molecule), its transformation can be achieved. For the parent compound, direct reduction of the saturated amine is not a common transformation.

It is more common to consider the reduction of a related precursor, such as a nitro-substituted analog, to synthesize the target aminophenol. For instance, the reduction of a nitro group to an amine is a fundamental reaction in organic synthesis and can be achieved with various reducing agents.

Table 2: Common Reducing Agents for Nitro to Amine Conversion (Hypothetical Precursor)

| Reducing Agent | Typical Reaction Conditions |

| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | Pressurized hydrogen, various solvents |

| Metal-Acid (e.g., Fe/HCl, Sn/HCl) | Acidic aqueous media |

| Sodium Borohydride (NaBH₄) with a catalyst | Often used for more complex reductions |

Note: This table illustrates common methods for the reduction of a nitro group to an amine, which could be a synthetic route to aminophenols, and is not based on experimental data for the direct reduction of the amino group in this compound.

Derivatization for Enhanced Functionality

The functional groups of this compound offer several handles for chemical modification, allowing for the synthesis of a variety of derivatives with potentially enhanced or altered properties.

Synthetic Modifications of the Aminopropyl Side Chain

The primary amino group in the aminopropyl side chain is a key site for derivatization. It can readily undergo reactions typical of primary amines, such as acylation, alkylation, and Schiff base formation.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding amides. This is a common strategy to protect the amino group or to introduce new functionalities.

Alkylation: The amino group can be further alkylated using alkyl halides. However, controlling the degree of alkylation to avoid the formation of tertiary amines or quaternary ammonium (B1175870) salts can be challenging.

Schiff Base Formation: Condensation with aldehydes or ketones under appropriate conditions would lead to the formation of imines (Schiff bases), which are versatile intermediates for further synthetic transformations.

Modification of the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group is another reactive site amenable to various modifications, most notably etherification and esterification.

Etherification (Williamson Ether Synthesis): Deprotonation of the phenolic hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl halide would produce the corresponding ether. This modification can alter the solubility and electronic properties of the molecule.

Esterification: The phenol can be converted to an ester by reacting it with an acyl chloride or a carboxylic anhydride (B1165640), often in the presence of a base like pyridine. Phenolic esters can be useful as protecting groups or as biologically active molecules themselves.

Introduction of Additional Functional Groups for Synthetic Utility

The aromatic ring of this compound, while already substituted, can potentially undergo further functionalization. The existing substituents will direct the position of any new incoming group.

Nitration: Electrophilic aromatic substitution with a nitrating agent (e.g., a mixture of nitric and sulfuric acid) could introduce a nitro group onto the ring. The position of nitration would be directed by the existing activating (amino and hydroxyl) and deactivating (bromo) groups.

Halogenation: Further halogenation could be achieved, although the presence of the bromine atom and the activating groups would influence the regioselectivity.

Suzuki Coupling: The bromo substituent can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of a wide range of aryl or vinyl groups. This would significantly increase the molecular complexity and allow for the synthesis of diverse derivatives.

Table 3: Potential Derivatization Reactions

| Reaction Type | Reagent Example | Functional Group Modified | Product Type |

| Acylation | Acetyl chloride | Amino group | Amide |

| Etherification | Methyl iodide, K₂CO₃ | Phenolic hydroxyl group | Ether |

| Esterification | Acetic anhydride, Pyridine | Phenolic hydroxyl group | Ester |

| Nitration | HNO₃, H₂SO₄ | Aromatic ring | Nitro-substituted phenol |

| Suzuki Coupling | Phenylboronic acid, Pd catalyst | Bromo group | Phenyl-substituted phenol |

Note: This table provides examples of potential derivatization reactions based on the functional groups present in this compound and does not represent experimentally verified outcomes for this specific compound.

Applications As a Key Chemical Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules

The utility of 2-(1-aminopropyl)-4-bromo-6-methylphenol as a foundational element in the synthesis of intricate organic molecules is significant. Its structure offers multiple reactive sites that can be selectively functionalized to construct larger, more elaborate compounds.

The aminophenol motif is a common feature in a variety of biologically active compounds. researchgate.net Consequently, this compound serves as an excellent starting material for the synthesis of scaffolds with potential biological relevance. researchgate.netnih.gov The primary amine and the phenolic hydroxyl group can undergo a range of chemical reactions to build more complex heterocyclic systems. For instance, the amine can be acylated, alkylated, or used in condensation reactions to form imines, which can then be further modified. nih.gov The phenolic hydroxyl can be etherified or esterified. Moreover, the bromine atom on the aromatic ring is a key functional group for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the attachment of a wide array of substituents, thereby enabling the synthesis of a library of derivatives from a single precursor. The inherent chirality of the 1-aminopropyl group is also a significant feature, allowing for the synthesis of enantiomerically pure target molecules, which is often crucial for their biological function.

| Functional Group | Potential Synthetic Transformations | Resulting Structural Motifs |

| Primary Amine | Acylation, Alkylation, Reductive Amination, Imine Formation | Amides, Secondary/Tertiary Amines, Substituted Imines |

| Phenolic Hydroxyl | Etherification, Esterification, O-Arylation | Aryl Ethers, Aryl Esters |

| Bromo Group | Suzuki Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination | Biaryls, Aryl-Alkynes, Aryl-Amines |

| Chiral Center | Diastereoselective Reactions | Enantiomerically Pure Complex Molecules |

The presence of multiple, distinct functional groups in this compound makes it an ideal building block for the construction of polyfunctional systems. researchgate.netgoogle.comrsc.org The orthogonal reactivity of the amine, phenol (B47542), and bromo functionalities allows for their selective manipulation in a stepwise manner. For example, the amine could be protected while a cross-coupling reaction is performed at the bromo position, followed by deprotection and further functionalization of the amine. This controlled, sequential modification is essential for the synthesis of molecules with precisely defined architectures and functionalities. Such polyfunctional molecules are of interest in materials science, for the development of polymers with specific properties, and in medicinal chemistry, for the design of molecules that can interact with multiple biological targets.

Scaffold for Ligand Design in Catalysis

The structural features of this compound make it a promising scaffold for the design of ligands for catalysis. researchgate.net The ability of the molecule to coordinate to metal centers through its nitrogen and oxygen atoms allows for the creation of a variety of metal complexes with potential catalytic activity.

The 2-aminophenol (B121084) moiety is a well-established framework for the development of bidentate N,O-donor ligands. nih.govacs.org In this compound, the amino group and the phenolic oxygen are suitably positioned to form a stable five-membered chelate ring upon coordination to a metal ion. The substituents on the phenyl ring, namely the bromo and methyl groups, can be used to fine-tune the steric and electronic properties of the resulting ligand. This, in turn, influences the properties of the metal complex, such as its stability, solubility, and catalytic activity. For example, the electron-withdrawing nature of the bromine atom can affect the electron density at the metal center, which can have a significant impact on its catalytic performance.

| Metal Ion | Potential Coordination Geometry | Potential Catalytic Applications |

| Palladium(II) | Square Planar | Cross-coupling reactions |

| Copper(II) | Square Planar, Tetrahedral | Oxidation reactions, Atom Transfer Radical Polymerization |

| Iron(III) | Octahedral | Oxidation, C-H activation |

| Zinc(II) | Tetrahedral | Lewis acid catalysis |

Engineering of Supramolecular Structures

The ability of this compound to participate in various non-covalent interactions makes it a potential building block for the engineering of supramolecular structures. researchgate.netmdpi.comresearchgate.net The phenolic hydroxyl group can act as a hydrogen bond donor, while the amino group can act as both a hydrogen bond donor and acceptor. The aromatic ring can participate in π-π stacking interactions. Furthermore, the bromine atom can engage in halogen bonding, which is an increasingly recognized tool in crystal engineering and supramolecular chemistry. By carefully controlling the conditions for self-assembly, it may be possible to construct well-defined supramolecular architectures, such as sheets, helices, or porous networks, from this versatile building block. nih.govacs.orgresearchgate.net The formation of brominated phenolic compounds can also be influenced by environmental factors. nih.gov

Self-Assembly based on Hydrogen Bonding and Halogen Bonding

No specific data on the hydrogen or halogen bonding interactions of "this compound" in the solid state or in solution, which would be necessary to discuss its self-assembly behavior, is available.

Design of Functional Molecular Architectures

There is no information on the use of "this compound" as a building block to create specific functional molecular architectures.

Until research on this specific compound is conducted and published, a detailed article on these particular applications cannot be written.

Coordination Chemistry of 2 1 Aminopropyl 4 Bromo 6 Methylphenol Derivatives

Synthesis of Metal Complexes with the Aminophenol as a Ligand

The synthesis of metal complexes with aminophenol-type ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. A common method involves refluxing a methanolic or ethanolic solution of the ligand with a metal salt, such as a sulfate (B86663) or chloride salt of the desired metal. researchgate.netugm.ac.id The choice of solvent and reaction conditions, such as temperature and pH, can influence the nature of the resulting complex. In some cases, a base may be added to facilitate the deprotonation of the phenolic hydroxyl group, promoting coordination to the metal center. The resulting metal complexes often precipitate from the reaction mixture upon cooling or after partial evaporation of the solvent. jmchemsci.com These solid complexes can then be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried. The stability and color of the resulting complexes are characteristic of the metal ion and its coordination environment. jmchemsci.com

Aminophenol derivatives, including 2-(1-aminopropyl)-4-bromo-6-methylphenol, are expected to act as bidentate ligands, coordinating to a central metal ion through the nitrogen atom of the amino group and the oxygen atom of the deprotonated phenolic group. This chelation would form a stable five- or six-membered ring, depending on the position of the amino group relative to the hydroxyl group. For this compound, a six-membered chelate ring would be formed.

The stoichiometry of the resulting metal complexes is influenced by the charge of the metal ion and its coordination number. For divalent metal ions such as Co(II), Ni(II), and Cu(II), a common stoichiometry is 1:2 (metal:ligand), leading to the formation of complexes with the general formula [M(L)₂]. researchgate.net In such cases, the two bidentate ligands would satisfy four coordination sites around the metal ion. Depending on the metal ion and the presence of other coordinating species like water or other solvent molecules, the final geometry can be square planar or octahedral. researchgate.netugm.ac.id The method of continuous variation, often monitored by absorption spectroscopy, can be employed to experimentally determine the stoichiometry of complex formation in solution. libretexts.org

Structural Characterization of Metal Complexes

The structural elucidation of newly synthesized metal complexes is crucial for understanding their properties and potential applications. A combination of analytical techniques is typically employed to achieve a comprehensive characterization.

Spectroscopic techniques are invaluable for characterizing metal-ligand interactions both in the solid state and in solution.

Infrared (IR) Spectroscopy: The coordination of the aminophenol ligand to a metal center leads to characteristic changes in its IR spectrum. The broad O-H stretching vibration of the free ligand is expected to disappear upon deprotonation and coordination. The N-H stretching and bending vibrations of the amino group are likely to shift, typically to lower frequencies, due to the donation of electron density to the metal ion. Furthermore, new absorption bands at lower frequencies, corresponding to the M-O and M-N stretching vibrations, are expected to appear, providing direct evidence of coordination. ugm.ac.idresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the metal complexes provide information about the electronic transitions and the geometry of the coordination sphere. The spectra of transition metal complexes are often characterized by d-d transitions, which are typically weak and appear in the visible region. The position and intensity of these bands are sensitive to the coordination environment of the metal ion. In addition to d-d transitions, intense ligand-to-metal charge transfer (LMCT) bands may be observed in the UV or near-UV region. nih.gov The formation of a complex is often indicated by a shift in the absorption maxima of the ligand or the appearance of new absorption bands. researchgate.netugm.ac.id

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. The coordination of the ligand to the metal center leads to changes in the chemical shifts of the ligand's protons and carbons compared to the free ligand, with the magnitude of the shift depending on the proximity to the metal center.

Below is a table summarizing typical spectroscopic data for related aminophenol complexes:

| Spectroscopic Technique | Free Ligand (Typical Values) | Metal Complex (Typical Changes) | Reference |

| FTIR (cm⁻¹) | O-H stretch: ~3300-3500 (broad)N-H stretch: ~3200-3400C-N stretch: ~1250-1350 | Disappearance of O-H stretchShift in N-H and C-N stretchesAppearance of M-O (~400-600) and M-N (~300-500) bands | ugm.ac.id |

| UV-Vis (nm) | π → π* transitions in UV region | Shift in ligand-based transitionsAppearance of d-d transitions (for transition metals)Appearance of LMCT bands | researchgate.netugm.ac.id |

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of coordination compounds are largely determined by the nature of the central metal ion and its coordination environment. For complexes of this compound with transition metals containing unpaired d-electrons, such as Co(II), Ni(II), and Cu(II), paramagnetism is expected. researchgate.netugm.ac.id

Magnetic susceptibility measurements can be used to determine the effective magnetic moment (µ_eff) of these complexes. The value of the magnetic moment provides valuable information about the number of unpaired electrons and can often help in distinguishing between different possible geometries. nih.gov For example, high-spin octahedral Co(II) complexes typically exhibit magnetic moments in the range of 4.7–5.3 B.M., which is significantly higher than the spin-only value due to orbital contributions. ugm.ac.id In contrast, square planar Co(II) complexes would have a different magnetic moment. Similarly, the magnetic moments of Ni(II) and Cu(II) complexes can be used to infer their coordination geometries. researchgate.net

Complexes with metal ions having a d¹⁰ electronic configuration, such as Zn(II), are expected to be diamagnetic. The electronic properties of the complexes, such as their redox behavior, can be investigated using techniques like cyclic voltammetry. Such studies can reveal information about the stability of different oxidation states of the metal center in the complex. nih.gov

The table below presents typical magnetic moment values for some aminophenol complexes:

| Metal Ion | Geometry | Effective Magnetic Moment (µ_eff) in B.M. | Reference |

| Co(II) | Octahedral (high-spin) | 4.7 - 5.3 | ugm.ac.id |

| Cu(II) | Square Planar/Distorted Octahedral | 1.7 - 2.0 | ugm.ac.id |

| Fe(III) | Monomeric | Paramagnetic | nih.gov |

Ligand Field Theory and Electronic Transitions

The principles of Ligand Field Theory (LFT), an extension of molecular orbital theory, provide a framework for understanding the electronic structure and bonding in coordination complexes of this compound. wikipedia.orglibretexts.org This ligand typically acts as a bidentate or tridentate chelating agent, coordinating to a central metal ion through the lone pairs of its amino nitrogen and phenolic oxygen atoms. The interaction between the ligand's donor orbitals and the metal's valence d-orbitals is central to LFT. libretexts.org

In an octahedral complex, the six ligands create a field that removes the degeneracy of the metal's d-orbitals. youtube.com The d-orbitals that point directly towards the ligand axes (dz² and dx²-y²), known as the eg set, experience greater electrostatic repulsion and are raised in energy. libretexts.orgyoutube.com Conversely, the d-orbitals that lie between the axes (dxy, dxz, and dyz), known as the t2g set, are stabilized and lowered in energy. libretexts.orgyoutube.com The energy separation between these two sets is termed the ligand field splitting parameter (Δo or 10Dq). wikipedia.org

The magnitude of Δo is influenced by the nature of the metal ion and the field strength of the coordinating ligands. The spectrochemical series ranks ligands based on their ability to cause d-orbital splitting. uwimona.edu.jm Ligands like the amino and phenolate (B1203915) groups of this compound contribute to a specific ligand field strength, which determines whether a complex will be high-spin or low-spin, affecting its magnetic properties and color. libretexts.org

Electronic transitions in these complexes typically involve the promotion of an electron from a lower-energy t2g orbital to a higher-energy eg orbital. hhrc.ac.in These "d-d transitions" are responsible for the characteristic colors of many transition metal complexes, as they absorb light in the visible region of the electromagnetic spectrum. illinois.edu The number and energy of these absorption bands depend on the d-electron configuration of the metal ion and the geometry of the complex. illinois.eduresearchgate.net For instance, in some octahedral complexes, multiple electronic transitions are possible, leading to several absorption bands in the UV-Visible spectrum. hhrc.ac.in

Table 1: Representative Electronic Transition Data for a Metal Complex of this compound The following data is illustrative for a hypothetical octahedral d³ metal complex.

| Transition | Wavelength (nm) | Wavenumber (cm⁻¹) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| ⁴A₂g → ⁴T₂g | 580 | 17,240 | 15 |

| ⁴A₂g → ⁴T₁g(F) | 410 | 24,390 | 25 |

| ⁴A₂g → ⁴T₁g(P) | 260 | 38,460 | 50 |

Magneto-structural Correlations in Paramagnetic Complexes

Magneto-structural correlation studies investigate the relationship between the structural parameters of a coordination complex and its magnetic properties. In paramagnetic complexes derived from this compound, particularly those containing multiple metal centers (dinuclear or polynuclear), the magnetic exchange interaction between the metal ions is mediated by bridging ligands. researchgate.net

The nature and magnitude of this magnetic coupling—whether it is ferromagnetic (leading to an alignment of spins) or antiferromagnetic (leading to an opposition of spins)—are highly sensitive to the geometry of the bridging framework. researchgate.net Key structural parameters that govern this interaction include:

Metal-Metal Distance: The separation between paramagnetic centers directly impacts the overlap of magnetic orbitals.

Bridging Angle: In phenoxido-bridged complexes, for example, the M-O-M angle is a critical determinant of the magnetic coupling. A critical angle often exists that separates the ferromagnetic and antiferromagnetic regimes. researchgate.net

Dihedral Angle: The planarity of the bridging unit, including the out-of-plane displacement of the phenoxido ring, can also influence the exchange interaction. researchgate.net

For instance, in dinuclear copper(II) or nickel(II) complexes where two metal ions are bridged by phenoxido groups from the ligand, the magnetic coupling constant (J) can be systematically correlated with the Cu-O-Cu or Ni-O-Ni bridging angle. researchgate.net Density functional theory (DFT) calculations are often employed alongside experimental magnetic susceptibility measurements to analyze and quantify these relationships. researchgate.net Establishing these correlations is crucial for the rational design of molecular materials with specific magnetic properties. mdpi.com

Table 2: Illustrative Magneto-structural Correlation Data for a Dinuclear Ni(II) Complex This table presents hypothetical data demonstrating the relationship between structural parameters and the magnetic coupling constant (J).

| Entry | Ni-O-Ni Angle (°) | Ni···Ni Separation (Å) | Magnetic Coupling Constant (J, cm⁻¹) | Magnetic Behavior |

| 1 | 95.5 | 3.01 | +15.2 | Ferromagnetic |

| 2 | 97.8 | 3.05 | -22.5 | Antiferromagnetic |

| 3 | 102.1 | 3.12 | -58.7 | Antiferromagnetic |

| 4 | 104.5 | 3.18 | -85.1 | Antiferromagnetic |

Catalytic Activity of Derived Metal Complexes (as Chemical Catalysts)

Metal complexes incorporating aminophenol-based ligands, such as derivatives of this compound, are of significant interest in the field of homogeneous catalysis. researchgate.net The combination of a metal center with the tunable steric and electronic properties of the aminophenol ligand framework allows for the development of highly active and selective catalysts for a variety of organic transformations. derpharmachemica.com

The catalytic utility of these complexes spans numerous reaction types. For example, iron complexes with aminophenol ligands have been shown to mimic the function of 2-aminophenol (B121084) dioxygenases, enzymes that catalyze the cleavage of aromatic rings. derpharmachemica.com Other applications include:

Oxidation Reactions: Transition metal complexes can catalyze the oxidation of alcohols to aldehydes or ketones and the oxidation of anilines to form compounds like azobenzene. nih.gov The ligand can influence the redox potential of the metal center, playing a pivotal role in the catalytic cycle. derpharmachemica.com

C-H Amination: Palladium complexes featuring aminophenol-based ligands have been employed as catalysts for C-H amination reactions, a powerful method for forming carbon-nitrogen bonds. derpharmachemica.com

Reduction Reactions: Copper(II) complexes with related Schiff base ligands have demonstrated high efficiency in the catalytic reduction of nitroaromatic compounds, such as the conversion of 4-nitrophenol (B140041) to 4-aminophenol (B1666318), which is a reaction of significant environmental and industrial importance. mdpi.com

The performance of these catalysts is often evaluated based on metrics such as percentage conversion, turnover number (TON), and selectivity towards the desired product. The design of the ligand is crucial; modifications to the substituents on the aminophenol backbone can enhance catalyst stability, activity, and selectivity. nih.gov

Table 3: Representative Catalytic Performance Data This table shows hypothetical data for the catalytic reduction of 4-nitrophenol to 4-aminophenol using various metal complexes of the title ligand.

| Catalyst (Metal Complex) | Catalyst Loading (mol%) | Reaction Time (min) | Conversion (%) | Selectivity for 4-Aminophenol (%) |

| Cu(II) Complex | 1.0 | 20 | 98 | >99 |

| Ni(II) Complex | 1.0 | 35 | 85 | >99 |

| Co(II) Complex | 1.0 | 30 | 92 | >99 |

| Fe(III) Complex | 1.5 | 45 | 78 | 98 |

Advanced Analytical Methodologies for 2 1 Aminopropyl 4 Bromo 6 Methylphenol

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a mixture. For a compound with the structural complexity of 2-(1-Aminopropyl)-4-bromo-6-methylphenol, which possesses a chiral center and polar functional groups (amino and hydroxyl), a variety of chromatographic techniques can be employed.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. The development of an effective HPLC method for this compound would involve the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

A reversed-phase HPLC method is often a suitable starting point for phenolic and amino compounds. A C18 or C8 stationary phase would likely provide good retention and separation. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous buffer is a critical parameter to control the ionization state of the amino and phenolic groups, thereby influencing retention time and peak shape. For instance, a slightly acidic mobile phase (e.g., using a phosphate (B84403) or acetate (B1210297) buffer) would ensure the amino group is protonated, which can lead to better peak symmetry.